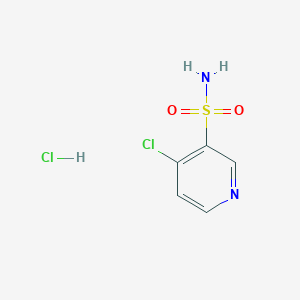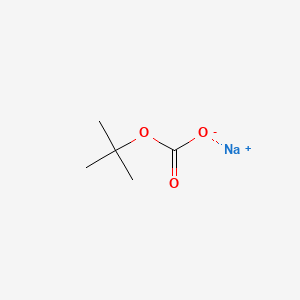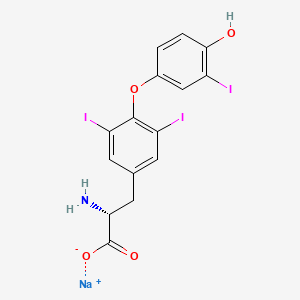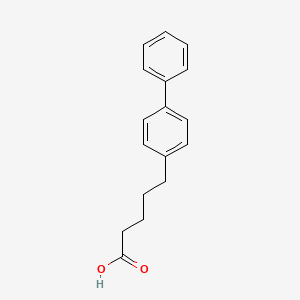
5-(4-Biphenylyl)valeric acid
Übersicht
Beschreibung
5-(4-Biphenylyl)valeric acid, also known as [1,1’-Biphenyl]-4-pentanoic acid or 5-{[1,1’-biphenyl]-4-yl}pentanoic acid, is a chemical compound with the molecular formula C17H18O2 . It has a molecular weight of 254.32 .
Molecular Structure Analysis
The molecular structure of 5-(4-Biphenylyl)valeric acid consists of a biphenyl group attached to a valeric acid group . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Polymer Production
- Polymer Synthesis : 5-(4-Biphenylyl)valeric acid has been used in producing poly(3-hydroxyalkanoates) with aromatic constituents. Pseudomonas oleovorans, when grown on this compound, produced a crystalline polymer with unique thermal properties, representing a novel class of aromatic-containing bacterial polyhydroxyalkanoate (PHA) (Curley et al., 1996).
Biotechnology Applications
- Recombinant Antibody Production : Valeric acid, a related compound, has shown potential in biotechnology. It was found to induce cell cycle arrest in CHO cell cultures, improving monoclonal antibody productivity, an insight valuable for biopharmaceutical manufacturing (Park et al., 2016).
Industrial Chemistry
- Chemical Synthesis : 5-(4-Biphenylyl)valeric acid has been used in various chemical syntheses. For example, its derivatives have been produced from crude glycerol, combining fermentation and electrochemistry for fine chemical production (Ganigué et al., 2019).
- Catalytic Pyrolysis : Studies have explored the thermal decomposition of valeric acid on nanoscale oxides, crucial for developing efficient catalytic pyrolytic conversion techniques in renewable platform chemicals production (Kulyk et al., 2017).
Animal Nutrition
- Poultry Feed Additive : Valeric acid glyceride esters, structurally related to 5-(4-Biphenylyl)valeric acid, have been used in broiler feed. They improved performance and reduced the incidence of necrotic enteritis, highlighting potential in animal nutrition (Onrust et al., 2018).
Environmental Applications
- Biomass Utilization : Engineered Escherichia coli has been used to produce valeric acid from glucose, demonstrating a sustainable method for producing this chemical intermediate from renewable sources (Dhande et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-17(19)9-5-4-6-14-10-12-16(13-11-14)15-7-2-1-3-8-15/h1-3,7-8,10-13H,4-6,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWHHLDSGRVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622550 | |
| Record name | 5-([1,1'-Biphenyl]-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Biphenylyl)valeric acid | |
CAS RN |
51994-31-1 | |
| Record name | 5-([1,1'-Biphenyl]-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



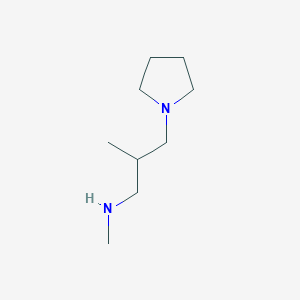
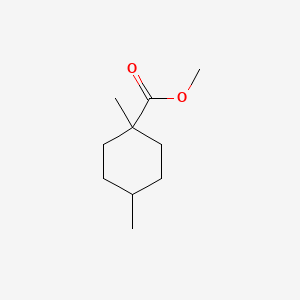
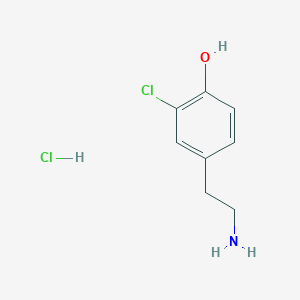

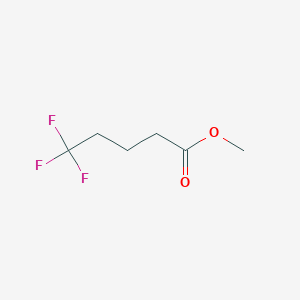


![[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B1630005.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)
